Butyl 2-methylbutyrate

Vue d'ensemble

Description

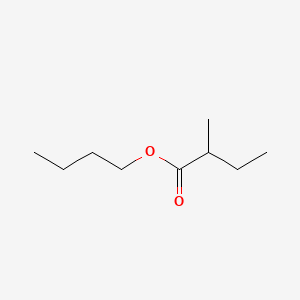

Butyl 2-methylbutyrate: is an organic compound belonging to the ester class, known for its fruity aroma and applications in various industries. It is derived from the reaction between butanol and 2-methylbutyric acid, resulting in the chemical formula C9H18O2 . This compound is commonly found in nature, particularly in fruits like strawberries, apples, and bananas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyl 2-methylbutyrate is typically synthesized through an esterification reaction. The process involves the reaction of butanol with 2-methylbutyric acid in the presence of an acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The general reaction is as follows:

BuOH+2-Methylbutyric acid→Butyl 2-Methylbutyrate+H2O

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often involving distillation techniques to purify the final product .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Butyl 2-methylbutyrate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and alcohols.

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H₂SO₄ or HCl), the ester cleaves to form 2-methylbutyric acid and butanol:

-

Reaction Rate : Accelerates at elevated temperatures (50–100°C).

-

Catalyst Efficiency : Proton donors (e.g., p-toluenesulfonic acid) enhance reaction kinetics.

Base-Catalyzed Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), saponification produces the sodium salt of 2-methylbutyric acid and butanol:

-

Temperature : 45–80°C.

-

Byproducts : Minimal due to irreversible nature of saponification.

Transesterification

This compound participates in alcohol exchange reactions, critical for synthesizing alternative esters.

Enzymatic Transesterification

Lipases (e.g., Novozym 435) catalyze transesterification in supercritical CO₂, enabling green synthesis:

| Parameter | Value |

|---|---|

| Temperature | 45–50°C |

| Enzyme Loading | 7% (w/w) |

| Solvent | Supercritical CO₂ |

| Conversion Yield | >90% (equilibrium) |

Acid/Base-Catalyzed Transesterification

Conventional methods use acidic (e.g., H₂SO₄) or basic (e.g., NaOCH₃) catalysts:

Key Findings :

-

Reaction Time : 1–3 hours under reflux.

-

Efficiency : Acidic conditions favor equilibrium-driven yields, while basic conditions offer faster kinetics.

Thermal Decomposition and Combustion

At elevated temperatures, this compound decomposes via retro-ene reactions or combusts completely.

Pyrolysis Pathways

Above 650 K, the ester cleaves into 2-methylbutyric acid and 1-butene:

| Condition | Outcome |

|---|---|

| Temperature | 650–2000 K |

| Pressure | Up to 100 atm |

| Major Products | Acetic acid, butenes, CO, CO₂ |

Combustion

Complete oxidation yields CO₂ and H₂O:

-

Ignition Delay : Similar to alkenes due to butene intermediates.

-

Soot Formation : Lower than linear alkanes, advantageous for biofuels.

Reactions with Oxidizing Agents

This compound reacts exothermically with strong oxidizers (e.g., HNO₃, KMnO₄):

Hazards :

-

Flammability : Flash point at 67°C (closed cup).

-

Byproducts : CO, CO₂, and potential peroxide formation under O₂-rich conditions.

Applications De Recherche Scientifique

Overview

Butyl 2-methylbutyrate is an ester compound that has garnered attention in various fields due to its unique properties and potential applications. This article explores its scientific research applications, particularly in the fragrance industry, food technology, and environmental safety assessments.

Fragrance Industry

This compound is primarily used as a fragrance ingredient in perfumes and cosmetics. It contributes fruity and sweet notes, making it popular in formulations for personal care products and household items.

- Safety Assessment : According to the Research Institute for Fragrance Materials (RIFM), this compound does not present significant safety concerns regarding skin sensitization or phototoxicity at current usage levels. The calculated margin of exposure (MOE) indicates a low risk profile for human health .

Food Technology

In food science, this compound is utilized as a flavoring agent. Its fruity aroma enhances the sensory attributes of various food products, particularly in beverages and confectionery.

- Flavor Complexity : Studies have shown that this compound can contribute to the complexity of fruit flavors in beverages, which is crucial for product differentiation in the competitive food market .

Environmental Safety

Environmental assessments of this compound indicate that it is not persistent or bioaccumulative. The substance has been evaluated for its ecological impact, particularly concerning aquatic environments.

- Ecotoxicity Studies : Screening-level assessments indicate that its risk quotient (PEC/PNEC) is less than one, suggesting minimal risk to aquatic life . The substance does not meet the criteria for persistent, bioaccumulative, and toxic (PBT) substances under regulatory frameworks.

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by RIFM evaluated the potential genotoxic effects of this compound through various assays. The results indicated no mutagenic or clastogenic activity, supporting its safe use in consumer products .

| Endpoint | Result |

|---|---|

| Skin Sensitization | No concerns |

| Genotoxicity | Non-mutagenic |

| Aquatic Toxicity (LC50) | 17.44 mg/L |

Case Study 2: Flavoring Agent Efficacy

Research published in Food and Chemical Toxicology highlights the effectiveness of this compound in enhancing fruit flavors in beverages. The study demonstrated that this compound could significantly improve consumer acceptance of flavored drinks .

Mécanisme D'action

The mechanism of action of butyl 2-methylbutyrate involves its interaction with molecular targets through its ester functional group. The ester bond can be hydrolyzed by enzymes, releasing the alcohol and acid components. This process is catalyzed by esterases, which are enzymes that specifically target ester bonds .

Comparaison Avec Des Composés Similaires

Butyl 2-methylbutyrate can be compared with other esters that have similar structures and properties:

Butyl acetate: Another ester with a fruity aroma, commonly used as a solvent in paints and coatings.

Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.

Isoamyl acetate: Has a banana-like aroma, widely used in the flavor and fragrance industry.

Uniqueness: this compound stands out due to its specific combination of butanol and 2-methylbutyric acid, giving it a unique aroma profile and specific applications in various industries .

Activité Biologique

Butyl 2-methylbutyrate, a fatty acid ester with the chemical formula , is gaining attention for its potential applications in various fields including food, cosmetics, and biofuels. This article provides a comprehensive overview of its biological activity, safety assessments, and relevant research findings.

- Chemical Structure : this compound is an ester derived from butyric acid and butanol.

- Molecular Weight : 158.24 g/mol

- CAS Number : 51115-64-1

Toxicological Profile

-

Mutagenicity :

- There are no direct studies assessing the mutagenic activity of this compound. However, it can be inferred from studies on related compounds. For instance, ethyl 2-methylbutyrate was evaluated in the Ames test using Salmonella typhimurium strains and showed no mutagenic effects at concentrations up to 5000 μg/plate . This finding can be extended to this compound based on structural similarities.

- Genotoxicity :

- Repeated Dose Toxicity :

-

Reproductive Toxicity :

- There are no specific studies available on the reproductive toxicity of this compound or its analogs, indicating a gap in the research that needs to be addressed.

Case Study: Biosynthesis of Butyl Butyrate

A recent study explored the biosynthesis of butyl butyrate using engineered Clostridium tyrobutyricum. This research demonstrated a successful fermentation process yielding high concentrations of butyl butyrate (62.59 g/L) under optimized conditions . The findings highlight the potential for microbial synthesis as a sustainable method for producing this compound.

Enzymatic Production Processes

Research has also focused on enzymatic catalysis for producing butyl butyrate from biomass sources. An integrated membrane reactor system was investigated, showcasing advantages such as increased selectivity and milder reaction conditions compared to traditional methods . This approach aligns with current trends towards sustainable energy solutions.

Applications and Implications

This compound has broad applications across various industries:

- Food Industry : Used as a flavoring agent due to its fruity aroma.

- Cosmetics : Employed in formulations for its pleasant scent and potential skin benefits.

- Biofuels : Investigated as a renewable energy source due to its favorable combustion properties.

Summary of Findings

Propriétés

IUPAC Name |

butyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKQNSSMCDLVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047046 | |

| Record name | Butyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow lquid | |

| Record name | n-Butyl 2-methylbuytyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.856-0.866 | |

| Record name | n-Butyl 2-methylbuytyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/29/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15706-73-7 | |

| Record name | (±)-Butyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15706-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015706737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 2-METHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W313K2V7PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039216 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.